マルトサン

説明

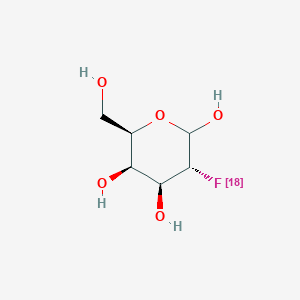

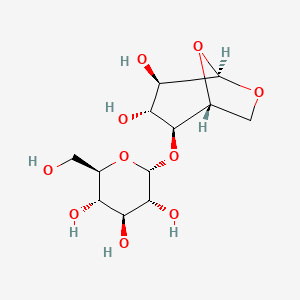

Maltosan, also known as Maltosan, is a useful research compound. Its molecular formula is C12H20O10 and its molecular weight is 324.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality Maltosan suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Maltosan including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

タンパク質フリー培養におけるエネルギー源

マルトサンまたはマルトースは、タンパク質フリーのCHO-K1培養におけるエネルギー源として使用され、組換えモノクローナル抗体の生産を改善することが示されています . この用途は興味深いものです。なぜなら、哺乳類細胞におけるマルトースのトランスポーターは、現在まで発見されていないからです。 マルトースの使用は、理論的には培養培地の炭水化物含有量を高め、乳酸生成を減少させる可能性があります .

細胞増殖

マルトサンは、高濃度で使用した場合、適切な細胞増殖をサポートすることが実証されています . これは、無血清細胞培養で炭水化物源として一般的に使用されるグルコースの潜在的な代替物になります .

組換えモノクローナル抗体の生産

マルトサンの補給は、バッチ培養とフィーダー培養における組換えモノクローナル抗体の生産で評価され、組換えモノクローナル抗体タイターがそれぞれ15%と23%改善することが示されました .

グリコシル化プロファイル分析

培養にマルトサンを使用した場合、抗体のグリコシル化プロファイルが分析されました . これは重要です。なぜなら、哺乳類細胞培養は、複雑なタンパク質を折り畳み、糖タンパク質にヒト型グリカンの付加を行う能力があるため、組換え糖タンパク質製品の製造に一般的に使用されているからです .

生体医用材料研究

マルトサンは、生体医用材料の研究における機能的用途について徐々に探求されています . これには、薬物送達、低濃度N結合型糖ペプチドの検出および同定に使用することが含まれます .

ターゲットデリバリー

マルトサンは、ターゲットデリバリーのための機能化されたキャリアとして使用されています . この用途は、薬物送達システムの効率と特異性を高めるためのマルトサンのユニークな特性を活用しています .

作用機序

Target of Action

Maltosan, a derivative of maltose, primarily targets enzymes such as Cyclomaltodextrin glucanotransferase, Alpha-amylase 2B, Beta-amylase, Maltogenic alpha-amylase, Maltodextrin phosphorylase, Maltose-binding periplasmic protein, Alpha-glucosidase, and Maltose binding protein . These enzymes play crucial roles in the metabolism of maltose and related compounds.

Mode of Action

Maltosan interacts with these enzymes, facilitating the breakdown of maltose into glucose units. This process is essential for the utilization of maltose as an energy source .

Biochemical Pathways

The breakdown of maltose by these enzymes is part of the larger carbohydrate metabolism pathway. This pathway is responsible for the breakdown of carbohydrates into simpler forms that can be used for energy production .

Pharmacokinetics

As a sugar derivative, it is likely to be rapidly absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the urinary system .

Result of Action

The action of Maltosan results in the breakdown of maltose into glucose, which can then be used for energy production. This process is essential for organisms that utilize maltose as an energy source .

Action Environment

The action of Maltosan can be influenced by various environmental factors. For instance, the presence of other sugars or compounds might affect the efficiency of maltose breakdown. Additionally, factors such as pH and temperature can impact the activity of the enzymes that Maltosan targets .

生化学分析

Biochemical Properties

Maltosan is involved in several biochemical reactions, primarily through its interaction with enzymes such as maltose phosphorylase. This enzyme catalyzes the reversible phosphorolysis of maltose to glucose and glucose-1-phosphate . Maltosan interacts with various biomolecules, including glucose, glucosamine, and other sugars, facilitating the synthesis of oligosaccharides through reverse phosphorolysis . These interactions are crucial for the metabolism of maltodextrin in certain bacteria .

Cellular Effects

Maltosan influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the intracellular metabolism of maltodextrin in bacteria such as Bacillus subtilis and Lactobacillus acidophilus . By interacting with enzymes like α-glucosidase and neopullulanase, Maltosan plays a role in the breakdown and utilization of maltodextrin, impacting cellular energy production and metabolic flux .

Molecular Mechanism

The molecular mechanism of Maltosan involves its binding interactions with enzymes and other biomolecules. Maltosan exerts its effects through the sequential Bi–Bi mechanism, where it facilitates the phosphorolysis of maltose by donating a proton to the glucosidic oxygen and enabling the attack of inorganic phosphate on the glucosyl residue . This mechanism is essential for the synthesis of α-glucosides and the regulation of metabolic pathways involving maltose .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Maltosan have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Maltosan is stable within a pH range of 4.5 to 10.4 and at temperatures up to 40°C . These properties make it suitable for various biochemical assays and studies involving maltose metabolism .

Dosage Effects in Animal Models

The effects of Maltosan vary with different dosages in animal models. Studies have shown that Maltosan can have threshold effects, where low doses may enhance metabolic activity, while high doses could lead to adverse effects such as enzyme inhibition or metabolic imbalances . Understanding the dosage effects is crucial for optimizing its use in biochemical research and potential therapeutic applications .

Metabolic Pathways

Maltosan is involved in metabolic pathways that include the breakdown and synthesis of maltose and other sugars. It interacts with enzymes like maltose phosphorylase, α-glucosidase, and neopullulanase, which are essential for the metabolism of maltodextrin . These interactions influence metabolic flux and the levels of metabolites such as glucose and glucose-1-phosphate .

Transport and Distribution

Within cells and tissues, Maltosan is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments, affecting its overall activity and function . Understanding the transport mechanisms is important for elucidating the role of Maltosan in cellular metabolism .

Subcellular Localization

Maltosan’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns are crucial for its activity and function, as they determine the sites of interaction with enzymes and other biomolecules . Studying the subcellular localization of Maltosan provides insights into its role in cellular processes and metabolic pathways .

特性

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[[(1R,2S,3R,4R,5R)-3,4-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O10/c13-1-3-5(14)6(15)8(17)12(20-3)22-10-4-2-19-11(21-4)9(18)7(10)16/h3-18H,1-2H2/t3-,4-,5-,6+,7-,8-,9-,10-,11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTYZUJSCZCPGHH-QUYVBRFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(C(O1)O2)O)O)OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@@H]([C@H]([C@H](O1)O2)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

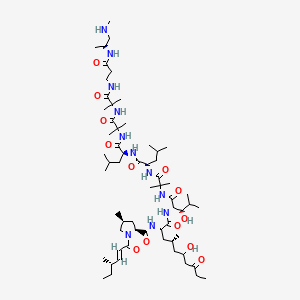

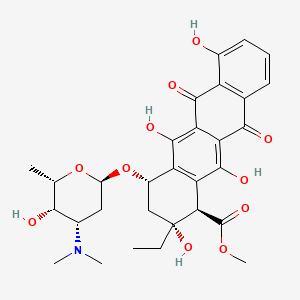

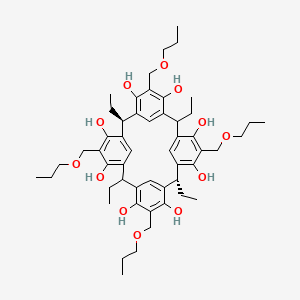

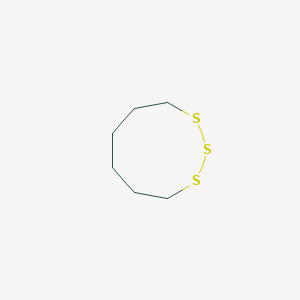

Feasible Synthetic Routes

Q1: What is the relationship between the polymerization degree of malto-oligosaccharides and the adsorption capacity of the macroporous resin?

A1: The research found a positive correlation between the polymerization degree of malto-oligosaccharides and the adsorption capacity of the macroporous resin. This means that the resin demonstrates a higher affinity for and adsorbs larger malto-oligosaccharides (those with a higher degree of polymerization) more effectively than smaller ones [].

Q2: Can deionized water be used to elute the adsorbed polysaccharides from the macroporous resin?

A2: No, the research indicates that deionized water is not effective in eluting the adsorbed polysaccharides. Instead, 95% ethanol was found to be necessary for eluting the adsorbed polysaccharides from the macroporous resin [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(12S)-24-[2-[[[2-[(12R)-12-hydroxy-24-methyl-5,7,18,20-tetraoxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-24-yl]ethylamino]-[2-[(12S)-12-hydroxy-24-methyl-5,7,18,20-tetraoxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-24-yl]ethylamino]phosphinothioyl]amino]ethyl]-24-methyl-5,7,18,20-tetraoxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-12-ol;hydrate](/img/structure/B1253553.png)

![(4R,5S,8R,9S)-8-[(1R)-1,2-dihydroxyethyl]-9-hydroxy-4-(4-hydroxyphenyl)-1,7-dioxaspiro[4.4]nonane-2,6-dione](/img/structure/B1253560.png)

![(1'R,2'S,3'S,5S,5'S,7'S,10'S,11'R,18'R)-7',11'-Dimethyl-18'-methylsulfanylspiro[oxolane-5,6'-pentacyclo[8.8.0.02,7.03,5.011,16]octadeca-12,15-diene]-2,14'-dione](/img/structure/B1253567.png)

![2-Methoxy-5-[(6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]phenol](/img/structure/B1253570.png)